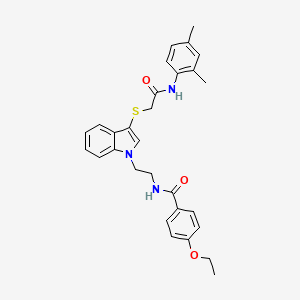
N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an amide group (-CONH2), an ether group (-O-), a thioether group (-S-), and an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon and nitrogen atoms. The presence of the aromatic indole group could contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The ether group could be cleaved by strong acids to form alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group could make the compound soluble in polar solvents. The compound could also exhibit strong intermolecular forces due to the presence of the polar amide and ether groups .Scientific Research Applications
Identification and Synthesis of Drug Impurities
Research by Kancherla et al. (2018) delved into the identification, isolation, and synthesis of novel impurities found in Repaglinide, an anti-diabetic drug. This study employed preparative high-performance liquid chromatography and mass spectrometry for the isolation and presumption of chemical structures, respectively, enhancing the understanding of drug purity and stability in pharmaceutical sciences (Kancherla et al., 2018).
Chemical Transformations and Synthesis
Albreht et al. (2009) explored the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various compounds, demonstrating the versatility of chemical reactions in creating diverse molecular structures with potential biological activities (Albreht et al., 2009).
Synthesis of Antioxidants and Nrf2 Activators
Pachón-Angona et al. (2019) synthesized new compounds combining ferulic, lipoic, and comenic acids with melatonin, aiming at potent antioxidant capacities and activation of the Nrf2 pathway, crucial for combating oxidative stress in neurodegenerative diseases (Pachón-Angona et al., 2019).
Drug Resistance and Cancer Therapy
Das et al. (2009) conducted a study on the structure-activity relationships of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives, highlighting their importance in developing therapeutic agents capable of overcoming drug resistance in cancer cells (Das et al., 2009).
Molecular Docking and Antimicrobial Evaluation
Spoorthy et al. (2021) synthesized a series of compounds and evaluated their antimicrobial activity alongside docking studies, contributing to the search for new antimicrobial agents with specific target interactions (Spoorthy et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on exploring the potential applications of the compound. For example, if the compound exhibits interesting biological activity, it could be developed into a new drug . Additionally, the compound could be used as a starting point for the synthesis of new compounds with improved properties .
properties
IUPAC Name |
N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-4-35-23-12-10-22(11-13-23)29(34)30-15-16-32-18-27(24-7-5-6-8-26(24)32)36-19-28(33)31-25-14-9-20(2)17-21(25)3/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOUJGSAKPBZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)
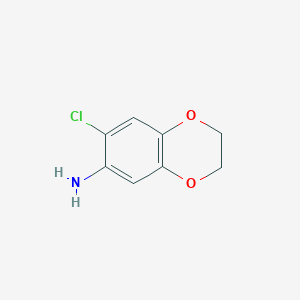
![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)
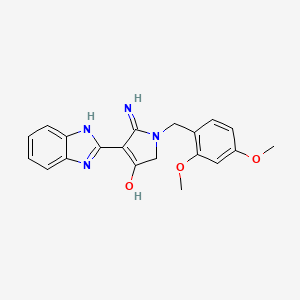
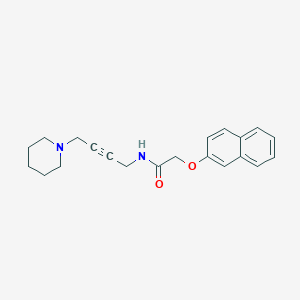
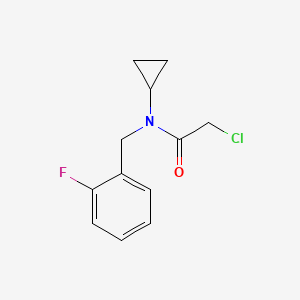
![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)


![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2610871.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2610873.png)
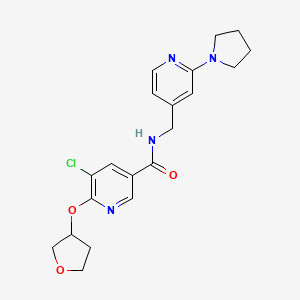
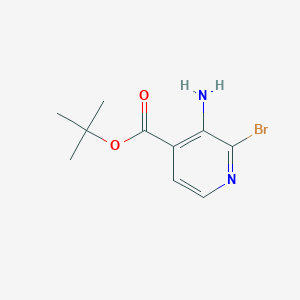
![N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2610878.png)